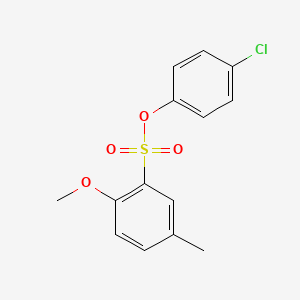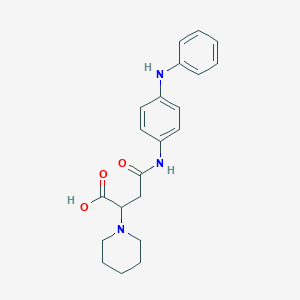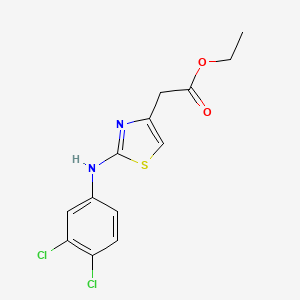
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate, also known as CPMMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in various fields. This compound belongs to the family of sulfonates and is synthesized using specific methods.
Scientific Research Applications
Synthesis and Characterization in Organometallic Chemistry
4-Chlorophenyl 2-methoxy-5-methylbenzenesulfonate has been utilized in the synthesis and characterization of novel metallophthalocyanines. These compounds exhibit significant electrochemical and spectroelectrochemical properties. Such studies are crucial in understanding the redox behaviors of various metal complexes and their potential applications in areas like catalysis and material science (Kantekin et al., 2015).
Radiosynthesis and Evaluation for Imaging
The compound has been explored in the context of radiosynthesis for imaging purposes. It was used to develop radioligands aimed at mapping cyclooxygenase enzymes via positron emission tomography. However, the studies indicated limitations due to non-specific binding, highlighting the challenges in developing effective imaging agents (Fujisaki et al., 2005).
Electrochemical Reduction Studies
Research on the electrochemical reduction of related compounds, such as methoxychlor, has been conducted. These studies are vital in understanding the reductive decomposition of certain pesticides and could inform environmental remediation strategies (McGuire & Peters, 2016).
Luminescent Lanthanide Coordination Polymers
The compound has played a role in the development of luminescent lanthanide coordination polymers. Such materials are of interest due to their potential applications in optoelectronics and sensing technologies (Yang et al., 2008).
Development of Novel Heterocyclic Compounds
Its derivatives have been used in synthesizing novel heterocyclic compounds, which have potential applications in inhibiting enzymes like lipase and α-glucosidase. This could have implications in the development of new pharmaceuticals (Bekircan et al., 2015).
Drug Development for Neuropsychiatric Disorders
Derivatives of the compound have been instrumental in creating multifunctional drug candidates for treating neuropsychiatric and neurological disorders. These compounds exhibit binding affinities to serotonin and dopamine receptors, highlighting their potential in psychiatric medicine (Li et al., 2014).
properties
IUPAC Name |
(4-chlorophenyl) 2-methoxy-5-methylbenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13ClO4S/c1-10-3-8-13(18-2)14(9-10)20(16,17)19-12-6-4-11(15)5-7-12/h3-9H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQWUTXMULVDRMI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)S(=O)(=O)OC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13ClO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{2-[4-(pyridin-4-yl)-1H-pyrazol-1-yl]ethyl}morpholine-4-carboxamide](/img/structure/B2921910.png)

![N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2,6-difluorobenzamide](/img/structure/B2921913.png)
![6-methyl-8-nitro-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline-4-carboxylic acid](/img/structure/B2921916.png)
![5-methyl-N-(2-(3-oxo-3,5,6,7-tetrahydro-2H-cyclopenta[c]pyridazin-2-yl)ethyl)isoxazole-3-carboxamide](/img/structure/B2921917.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-(5-(2,5-dichlorothiophen-3-yl)-1,3,4-oxadiazol-2-yl)urea](/img/structure/B2921924.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(trifluoromethoxy)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B2921925.png)

![N-[2-(3,4-dimethoxyphenyl)ethyl]-4-methoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2921927.png)

![2-({5-[(4-ethylphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)-N-(3-methylphenyl)acetamide](/img/structure/B2921931.png)